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Compound of Interest

Compound Name: Aaptamine

Cat. No.: B1664758 Get Quote

Aaptamine, a marine alkaloid derived from sponges of the Aaptos genus, has garnered

significant scientific interest due to its broad spectrum of pharmacological activities.[1][2] This

guide provides a comprehensive cross-validation of Aaptamine's bioactivity, presenting

experimental data from various in vitro and in vivo models. The information is tailored for

researchers, scientists, and drug development professionals to facilitate an objective

comparison of its performance and to provide detailed insights into its mechanisms of action.

Anticancer Activity
Aaptamine exhibits potent anticancer properties by inhibiting cancer cell proliferation, inducing

apoptosis (programmed cell death), and arresting the cell cycle in various cancer types.[1][2] Its

efficacy has been demonstrated in a range of human cancer cell lines and in vivo models.

Data Presentation: In Vitro Cytotoxicity of Aaptamine
and its Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-

maximal growth inhibition (GI50) values of Aaptamine and its derivatives against a panel of

human cancer cell lines.
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Compound Cell Line Cancer Type
IC50 / GI50
(µM)

Reference

Aaptamine MG63
Human

Osteosarcoma

Induces G2/M

arrest at 10 µM
[1]

HepG2
Hepatocellular

Carcinoma
8.4 ± 0.8 [1]

LM3
Hepatocellular

Carcinoma
- [1]

Lung Cancer

Cells
Lung Cancer GI50: 7 [1]

Prostate Cancer

Cells
Prostate Cancer GI50: 10 [1]

A549
Non-small Cell

Lung Carcinoma
13.91 µg/mL [1]

H1299
Non-small Cell

Lung Carcinoma
10.47 µg/mL [1]

HCT116 Colon Cancer ~50 [3]

HeLa Cervical Cancer 66 [3]

THP-1
Human

Leukemia

Induces

apoptosis; less

active than

derivatives

[4]

H1299, H520 Lung Cancer

12.9 to 20.6

µg/mL (for

derivatives)

[1]

Demethyl(oxy)aa

ptamine
SK-LU-1 Lung Carcinoma 9.2 ± 1.0 [1]

MCF-7
Breast

Carcinoma
7.8 ± 0.6 [1]
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HepG2
Hepatocellular

Carcinoma
8.4 ± 0.8 [1]

SK-Mel-2 Melanoma 7.7 ± 0.8 [1]

Human Cancer

Lines
Various 10 to 70 [4]

Isoaaptamine
Human Cancer

Lines
Various 10 to 70 [4]

In Vivo Anticancer Efficacy
In a subcutaneous xenograft model using hepatocellular carcinoma (LM3) cells in nude mice,

Aaptamine demonstrated significant therapeutic efficacy. Treatment with Aaptamine (20

mg/kg body weight) for 14 days resulted in a 40.3% inhibition of tumor growth compared to the

vehicle-treated control group.[5]

Experimental Protocols
Cell Viability and Proliferation Assays (MTS/MTT): Human cancer cell lines (e.g., HCT116,

THP-1, HeLa) were seeded in 96-well plates.[3][4] After cell attachment, they were treated

with varying concentrations of Aaptamine or its derivatives for a specified period (e.g., 48

hours).[3] Cell viability was determined using MTS or MTT reagents, where the conversion of

the tetrazolium salt to formazan by metabolically active cells is measured

spectrophotometrically. The IC50 values were then calculated from the dose-response

curves.

Cell Cycle Analysis: Cancer cells were treated with Aaptamine for a set duration.

Subsequently, cells were harvested, fixed in ethanol, and stained with a fluorescent DNA-

binding dye like propidium iodide. The DNA content of the cells was then analyzed by flow

cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S,

G2/M).[1]

Apoptosis Assay: Apoptosis induction was measured using flow cytometry after staining cells

with Annexin V and propidium iodide. Annexin V binds to phosphatidylserine exposed on the

outer leaflet of the cell membrane during early apoptosis, allowing for the quantification of

apoptotic cells.[4]
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In Vivo Xenograft Model: Human cancer cells (e.g., HCC-LM3) were injected subcutaneously

into immunocompromised mice (e.g., BALB/c nude mice).[5] Once tumors were established,

mice were treated with Aaptamine (e.g., 20 mg/kg body weight) or a vehicle control over a

defined period (e.g., 14 days). Tumor volume was measured regularly, and at the end of the

study, tumors were excised and weighed to assess the inhibition of tumor growth.[5]

Signaling Pathways in Anticancer Activity
Aaptamine exerts its anticancer effects by modulating several key signaling pathways. It is

known to suppress the PI3K/AKT/GSK3β pathway, which is crucial for cell proliferation and

survival.[1] It also induces cell cycle arrest by upregulating p21 and downregulating CDK2,

CDK4, and cyclins D1/E.[1][6]
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Aaptamine's Anticancer Mechanism
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Caption: Aaptamine's inhibition of the PI3K/AKT/GSK3β and CDK2/SOX9 pathways.

Neuroprotective and Neuromodulatory Activity
Aaptamine has shown potential as a therapeutic agent for neurodegenerative diseases like

Alzheimer's by inhibiting key enzymes and interacting with neuronal receptors.
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Data Presentation: Enzyme Inhibition and Receptor
Modulation

Target Activity
IC50 / Ki /
EC50 (µM)

Model Reference

Acetylcholinester

ase (AChE)
Inhibition

IC50: 16.0, Ki:

6.96 ± 0.04

In vitro enzyme

assay
[7]

Butyrylcholineste

rase (BuChE)
Inhibition

IC50: 4.6, Ki:

6.35 ± 0.02

In vitro enzyme

assay
[7]

δ-Opioid

Receptor (δ-OR)
Agonist EC50: 5.1 GPCR assay [3]

μ-Opioid

Receptor (μ-OR)
Agonist EC50: 10.1 GPCR assay [3]

Dopamine

Receptor D4

(DRD4)

Antagonist IC50: 6.9 GPCR assay [1]

In Vivo Neuroprotective Efficacy
In a zebrafish model of Alzheimer's disease, Aaptamine demonstrated significant therapeutic

effects. Treatment with 10 µM and 20 µM of Aaptamine resulted in dyskinesia recovery rates

of 58.8% and 60.0%, respectively, comparable to the positive control, donepezil (63.7%).[7]

Experimental Protocols
Cholinesterase Inhibition Assay: The inhibitory effects of Aaptamine on AChE and BuChE

were evaluated using colorimetric assays. The enzyme activity is measured by monitoring

the hydrolysis of a substrate (e.g., ATChI for AChE) which produces a colored product. The

reduction in color formation in the presence of Aaptamine indicates inhibition, from which

IC50 and Ki values are calculated.[7]

Zebrafish Alzheimer's Disease Model: Zebrafish were used as an in vivo model for

Alzheimer's disease. After inducing a disease phenotype, the fish were treated with different
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concentrations of Aaptamine or a control drug. Therapeutic effects were quantified by

observing and measuring the recovery of normal movement (dyskinesia recovery rate).[7]

G-Protein Coupled Receptor (GPCR) Modulation
Aaptamine interacts with a variety of GPCRs, which are involved in numerous physiological

processes, suggesting its potential for treating a wide range of noncommunicable diseases.[3]

Data Presentation: GPCR Binding and Functional
Activity

Receptor Activity IC50 / EC50 (µM) Reference

α-Adrenoreceptor

(ADRA2C)
Antagonist IC50: 11.9 [1][3]

β-Adrenoreceptor

(ADRB2)
Antagonist IC50: 0.20 [1][3]

Chemokine Receptor

(CCR1)
Agonist EC50: 11.8 [1][3]

Chemokine Receptor

(CXCR7)
Agonist EC50: 6.2 [1][3]

Chemokine Receptor

(CCR3)

Positive Allosteric

Modulator
EC50: 16.2 [1][3]

Chemokine Receptor

(CXCR3)

Positive Allosteric

Modulator
EC50: 31.8 [1][3]

Experimental Protocols
GPCR Profiling: Aaptamine is screened against a large panel of GPCRs using cell-based

functional assays (e.g., β-arrestin recruitment assays). These assays measure the activation

(agonism) or inhibition (antagonism) of receptor signaling in response to the compound.

Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for

antagonists) values.[3]
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Aaptamine's GPCR Interactions
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Caption: Aaptamine acts as both an agonist and antagonist on different GPCRs.

Antioxidant and Anti-inflammatory Activity
Aaptamine demonstrates significant antioxidant properties by scavenging free radicals and

boosting endogenous antioxidant enzymes. This activity is linked to its anti-inflammatory

effects.

Data Presentation: Antioxidant and Anti-inflammatory
Effects
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Model Parameter
Effect of Aaptamine
(10 µM)

Reference

UVB-irradiated

Human Keratinocytes
Catalase (CAT) 71.87% increase [1]

Superoxide

Dismutase (SOD)
26.2% increase [1]

Glutathione

Peroxidase (GPx)
95.43% increase [1]

Cyclooxygenase-2

(COX-2)
518.75% decrease [1]

Tumor Necrosis

Factor-α (TNF-α)
665.57% decrease [1]

Interleukin-1β (IL-1β) 579.66% decrease [1]

NF-κB subunits 453.33% decrease [1]

Experimental Protocols
Antioxidant Enzyme Assays: Human keratinocytes were exposed to UVB radiation to induce

oxidative stress. Cells were then treated with Aaptamine. The levels and activities of

antioxidant enzymes like CAT, SOD, and GPx were measured using specific biochemical

assays to quantify Aaptamine's ability to enhance the cellular antioxidant defense system.[1]

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-1β) in

cell culture supernatants or rat plasma were quantified using Enzyme-Linked Immunosorbent

Assay (ELISA) kits.[1][8] This method allows for the precise measurement of Aaptamine's

effect on inflammatory markers.

Signaling Pathways in Antioxidant Activity
Aaptamine's antioxidant effect involves the suppression of Reactive Oxygen Species (ROS)

and the subsequent deactivation of the Mitogen-Activated Protein Kinase (MAPK) and Activator

Protein-1 (AP-1) signaling pathway.[1][2]
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Aaptamine's Antioxidant Mechanism
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Caption: Aaptamine suppresses ROS, leading to deactivation of the MAPK/AP-1 pathway.

Antimicrobial and Antiviral Activity
Aaptamine and its derivatives have been evaluated for their ability to combat various

pathogens, including fungi and viruses.

Data Presentation: Antifungal and Anti-HIV Activity
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Compound Pathogen Activity
MIC / Inhibition
Rate

Reference

Aaptamine

Derivative 7
T. rubrum Antifungal MIC: 4 µg/mL [9]

M. gypseum Antifungal MIC: 16 µg/mL [9]

C. albicans Antifungal MIC: 32 µg/mL [9]

C. neoformans Antifungal MIC: 32 µg/mL [9]

C. parapsilosis Antifungal MIC: 64 µg/mL [9]

HIV-1 Antiviral
88.0% inhibition

at 10 µM
[9]

Aaptamine

Derivative 8
T. rubrum Antifungal MIC: 8 µg/mL [9]

HIV-1 Antiviral
72.3% inhibition

at 10 µM
[9]

Experimental Protocols
Antifungal Susceptibility Testing: The minimum inhibitory concentration (MIC) of Aaptamine
derivatives against various fungal strains was determined using broth microdilution methods.

The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.[9]

Anti-HIV-1 Assay: The antiviral activity against HIV-1 was assessed using a cell-based

pseudotyping system (e.g., VSVG/HIV-1). Target cells (e.g., 293T) were incubated with the

compounds before being infected with the pseudovirus. The inhibition of viral replication was

then measured, often through a reporter gene assay (e.g., luciferase).[9]
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General Workflow for Bioactivity Screening
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Caption: A general experimental workflow for assessing Aaptamine's bioactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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